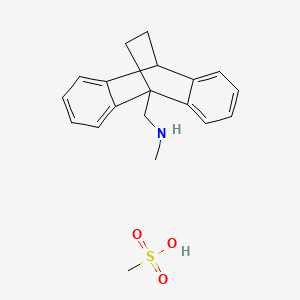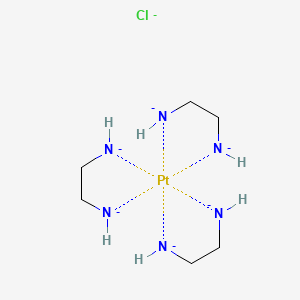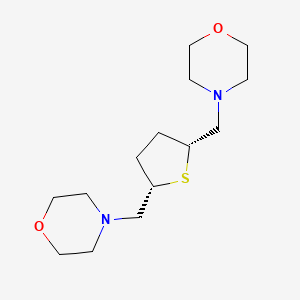
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane is an organic compound characterized by the presence of morpholinomethyl groups attached to a thiacyclopentane ring
Preparation Methods
The synthesis of cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane typically involves the reaction of thiacyclopentane with morpholine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired cis-configuration of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiacyclopentane derivatives.
Substitution: The morpholinomethyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.
Scientific Research Applications
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane involves its interaction with specific molecular targets and pathways. The morpholinomethyl groups can interact with biological receptors, enzymes, or other macromolecules, leading to various biological effects. The thiacyclopentane ring may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane can be compared with other similar compounds, such as:
cis-2,5-Diaminobicyclo[2.2.2]octane: This compound is used as a chiral scaffold in asymmetric catalysis.
cis-2,5-Dimethylpyrrolidine: Known for its use in organic synthesis and as a building block in pharmaceuticals.
cis-2,5-Di-tert-butylcyclohexanol: Utilized in the synthesis of various organic compounds and as a reagent in chemical reactions.
The uniqueness of this compound lies in its specific structural features and the presence of morpholinomethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
172753-30-9 |
|---|---|
Molecular Formula |
C14H26N2O2S |
Molecular Weight |
286.44 g/mol |
IUPAC Name |
4-[[(2R,5S)-5-(morpholin-4-ylmethyl)thiolan-2-yl]methyl]morpholine |
InChI |
InChI=1S/C14H26N2O2S/c1-2-14(12-16-5-9-18-10-6-16)19-13(1)11-15-3-7-17-8-4-15/h13-14H,1-12H2/t13-,14+ |
InChI Key |
MMAHDCTWUWTJTR-OKILXGFUSA-N |
Isomeric SMILES |
C1C[C@H](S[C@H]1CN2CCOCC2)CN3CCOCC3 |
Canonical SMILES |
C1CC(SC1CN2CCOCC2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
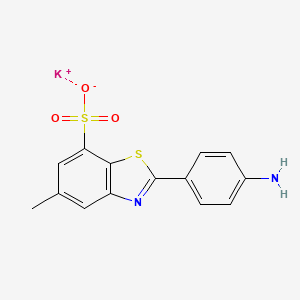
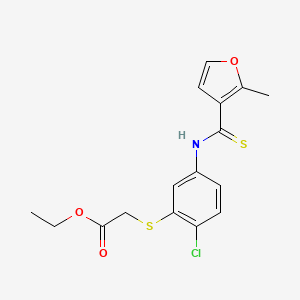
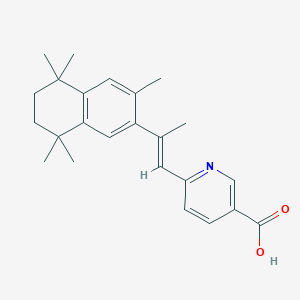
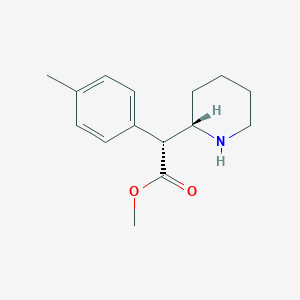
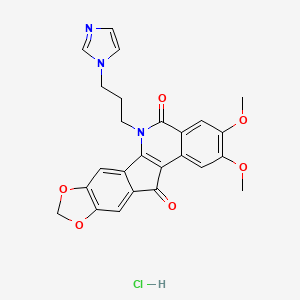
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12761886.png)
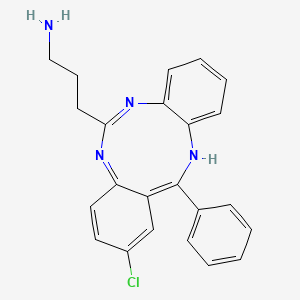
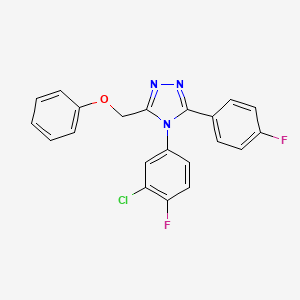
![(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] propanoate;trihydrate](/img/structure/B12761905.png)
